molecular formula C9H10N4S B187106 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 57295-67-7

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B187106
Key on ui cas rn: 57295-67-7
M. Wt: 206.27 g/mol
InChI Key: SLVPRJSDSOWVHT-UHFFFAOYSA-N
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Patent
US07476684B2

Procedure details

To a mechanically stirred and cooled (9° C.) suspension of 4-methyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione (267 g) and methyl iodide (197.7 g) in acetone (2.6 L), was added a solution of sodium hydroxide (54 g in 600 mL of water) at such a rate (ca. 20 mL/min) as to maintain the temperature between 10 and 15° C. Another portion of water (50 mL) was then added and the temperature was allowed to come to 21 to 24° C. After another 2 h, the acetone was distilled off from the reaction mixture in vacuo (water-bath kept at 30° C.). Another portion of water (750 mL) was then added before cooling (17 to 18° C.) and collection of the formed precipitate by filtration. This solid was then washed with water (2×1 L) before drying at 100 mbar under a gentle stream of air for 3 days to yield 235 g of the title compound as a white powder. 1H NMR (DMSO-d6): 2.7 (s, 3H), 3.6 (s, 3H), 7.7 (m, 2H), 8.8 (d, 2H).
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
197.7 g
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[N:5][NH:4][C:3]1=[S:13].[CH3:14]I.[OH-].[Na+].O>CC(C)=O>[CH3:1][N:2]1[C:3]([S:13][CH3:14])=[N:4][N:5]=[C:6]1[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
267 g
Type
reactant
Smiles
CN1C(NN=C1C1=CC=NC=C1)=S
Name
Quantity
197.7 g
Type
reactant
Smiles
CI
Name
Quantity
2.6 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 10 and 15° C
CUSTOM
Type
CUSTOM
Details
to come to 21 to 24° C
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled off from the reaction mixture in vacuo (water-bath kept at 30° C.)
ADDITION
Type
ADDITION
Details
Another portion of water (750 mL) was then added
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
CUSTOM
Type
CUSTOM
Details
(17 to 18° C.) and collection of the formed precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
This solid was then washed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
before drying at 100 mbar under a gentle stream of air for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=NN=C1SC)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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